Edrophonium

説明

特性

Key on ui mechanism of action |

Edrophonium works by prolonging the action acetylcholine, which is found naturally in the body. It does this by inhibiting the action of the enzyme acetylcholinesterase. Acetylcholine stimulates nicotinic and muscarinic receptors. When stimulated, these receptors have a range of effects. |

|---|---|

CAS番号 |

312-48-1 |

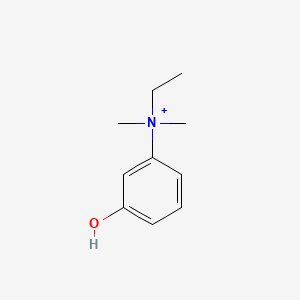

分子式 |

C10H16NO+ |

分子量 |

166.24 g/mol |

IUPAC名 |

ethyl-(3-hydroxyphenyl)-dimethylazanium |

InChI |

InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1 |

InChIキー |

VWLHWLSRQJQWRG-UHFFFAOYSA-O |

SMILES |

CC[N+](C)(C)C1=CC(=CC=C1)O |

正規SMILES |

CC[N+](C)(C)C1=CC(=CC=C1)O |

外観 |

Solid powder |

melting_point |

162-163 |

他のCAS番号 |

312-48-1 116-38-1 |

物理的記述 |

Liquid |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

116-38-1 (cloride) 302-83-0 (bromide salt/solvate) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Appreciable as liquid hydrochloride salt 4.86e-02 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Bromide, Edrophonium Chloride, Edrophonium Edrophonium Edrophonium Bromide Edrophonium Chloride Edroponium Tensilon |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Edrophonium Chloride on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which edrophonium chloride inhibits acetylcholinesterase (AChE). It delves into the binding kinetics, molecular interactions, and structural basis of this interaction, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

Edrophonium chloride is a rapid-onset, short-acting, and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh)[1][2]. Its primary mechanism of action involves the non-covalent inhibition of AChE, which leads to an accumulation of ACh at the neuromuscular junction and other cholinergic synapses[1]. This enhanced availability of acetylcholine results in increased stimulation of nicotinic and muscarinic receptors, leading to its therapeutic and diagnostic effects[3].

The interaction of edrophonium with acetylcholinesterase is complex and has been a subject of detailed study. While it is broadly classified as a competitive inhibitor, evidence suggests a more nuanced mechanism involving interactions with both the active site and the peripheral anionic site (PAS) of the enzyme, particularly at higher concentrations, which can be characterized as a mixed-inhibition model[4][5].

Binding to Acetylcholinesterase

The binding of edrophonium to AChE is characterized by its rapid association and dissociation, which accounts for its short duration of action[3]. The key structural features of edrophonium that govern its binding are its quaternary ammonium group and the hydroxyl group on the phenyl ring[6].

-

Quaternary Ammonium Group: This positively charged group is crucial for the initial electrostatic attraction to the anionic sites within the AChE active site gorge[6]. It mimics the quaternary ammonium group of acetylcholine, allowing it to engage with key residues.

-

Hydroxyl Group: The hydroxyl group contributes to the binding affinity through hydrogen bonding interactions with residues in the active site, further stabilizing the enzyme-inhibitor complex[6][7].

Crystallographic studies of the edrophonium-AChE complex (PDB ID: 1AX9) have provided significant insights into the specific molecular interactions[8][9]. Edrophonium binds at the base of the active site gorge, with its quaternary ammonium group making cation-π interactions with the indole ring of Tryptophan 84 (Trp84)[9]. The hydroxyl group of edrophonium is positioned to form a hydrogen bond with the catalytic serine (Ser200)[7]. This binding physically obstructs the entry of acetylcholine to the catalytic triad (Ser200, Histidine 440, and Glutamate 327), thereby preventing its hydrolysis[9].

Some studies also suggest that at higher concentrations, edrophonium can interact with the peripheral anionic site (PAS), located at the entrance of the active site gorge[5]. This dual binding characteristic may explain the mixed-inhibition kinetics observed under certain conditions[4].

Quantitative Data on Edrophonium-Acetylcholinesterase Interaction

The inhibitory potency of edrophonium chloride is quantified by various parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values can vary depending on the source of the acetylcholinesterase and the experimental conditions.

| Parameter | Value | Source of Acetylcholinesterase | Reference |

| Ki | ~1.60 nM | Torpedo californica (TcAChE) | [7] |

| Ki | 0.2 µM | Human Erythrocytes | [1][2] |

| Ki | 0.2 µM | Purified Calf Forebrain | [1][2] |

| Ki | 0.4 µM | Purified Octopus Brain | [1][2] |

| IC50 | 0.08 ± 0.006 µM | Loxostege sticticalis | |

| IC50 | 0.2 µM | Human Erythrocytes | [1][2] |

| IC50 | 0.05 µM | Purified Calf Forebrain | [1][2] |

| IC50 | 0.5 µM | Purified Octopus Brain | [1][2] |

Comparative Inhibitory Potency of Acetylcholinesterase Inhibitors

| Inhibitor | IC50 | Source of AChE | Reference |

| Edrophonium | 0.02-0.37 µM (Ki range) | Electric Eel | [10] |

| Physostigmine | 0.001-0.05 µM (Ki range) | Electric Eel | [10] |

| Neostigmine | 0.001-0.05 µM (Ki range) | Electric Eel | [10] |

Experimental Protocols

Determination of Acetylcholinesterase Inhibition using Ellman's Method

This protocol describes a widely used spectrophotometric assay to determine the in vitro inhibition of acetylcholinesterase by edrophonium chloride.

Principle:

The assay, developed by Ellman and colleagues, measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor like edrophonium will reduce the rate of this color change.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

-

Edrophonium chloride (test inhibitor)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

-

Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a series of dilutions of edrophonium chloride in phosphate buffer to determine the IC50 value.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 180 µL of phosphate buffer + 10 µL of DTNB + 10 µL of ATCI.

-

Control (100% activity): 160 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of DTNB + 10 µL of buffer (instead of inhibitor).

-

Test Sample: 160 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of DTNB + 10 µL of edrophonium chloride solution (at various concentrations).

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and edrophonium chloride/buffer to the respective wells. Mix gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiation of Reaction: Add 10 µL of the ATCI solution to each well (except the blank) to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of edrophonium.

-

Determine the percentage of inhibition for each concentration relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the edrophonium concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

X-ray Crystallography of the AChE-Edrophonium Complex

The determination of the three-dimensional structure of the acetylcholinesterase-edrophonium complex is achieved through X-ray crystallography. While a detailed, step-by-step protocol for a specific laboratory is extensive, the general workflow is as follows:

General Workflow:

-

Protein Expression and Purification: Acetylcholinesterase is expressed in a suitable system (e.g., mammalian or insect cells) and purified to a high degree of homogeneity using chromatographic techniques.

-

Crystallization: The purified AChE is crystallized, often using the vapor diffusion method (hanging or sitting drop). This involves mixing the protein solution with a precipitant solution and allowing water to slowly evaporate, leading to the formation of protein crystals. For the AChE-edrophonium complex, edrophonium chloride is either co-crystallized with the enzyme or soaked into pre-formed apo-enzyme crystals.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the molecule. A model of the protein-ligand complex is built into this map and refined to best fit the experimental data, resulting in the final atomic coordinates of the complex (as seen in PDB entry 1AX9).

Mandatory Visualizations

Signaling Pathway of Acetylcholine at the Neuromuscular Junction

Caption: Acetylcholine signaling at the neuromuscular junction and inhibition by edrophonium.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

Caption: Workflow for determining AChE inhibition using the Ellman's method.

Logical Relationship of Edrophonium Structure to AChE Binding

Caption: Structure-activity relationship of edrophonium binding to acetylcholinesterase.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ukessays.com [ukessays.com]

- 5. Probing the Peripheral Site of Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship (SAR) of Edrophonium - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. Three-dimensional structure of acetylcholinesterase and of its complexes with anticholinesterase drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Profile of Edrophonium: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of edrophonium, a short-acting reversible acetylcholinesterase inhibitor. By compiling quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as an in-depth resource for professionals in pharmacology and drug development.

Introduction

Edrophonium chloride is a quaternary ammonium compound primarily utilized for the diagnosis of myasthenia gravis and for the reversal of neuromuscular blockade induced by non-depolarizing muscle relaxants.[1][2][3] Its mechanism of action lies in the reversible inhibition of the enzyme acetylcholinesterase (AChE) at the neuromuscular junction.[1][4] This inhibition leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission and restoring muscle function in conditions where it is compromised.[1][2] This guide delves into the in vivo behavior of edrophonium, presenting key pharmacokinetic and pharmacodynamic parameters, outlining experimental protocols for its study, and illustrating its mechanism and experimental application through diagrams.

Pharmacokinetics

The pharmacokinetic profile of edrophonium is characterized by a rapid onset and a short duration of action.[5] Following intravenous administration, its effects on skeletal muscle are typically observed within 30 to 60 seconds.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of edrophonium from in vivo studies in various species and patient populations.

Table 1: Pharmacokinetic Parameters of Edrophonium in Humans

| Parameter | Value | Patient Population | Notes | Source |

| Elimination Half-Life (t½) | 110 ± 34 min | Surgical Patients | Anesthetized with halothane and nitrous oxide. | [6] |

| Elimination Half-Life (t½) | 56.6 ± 16 min | Younger Adults (27-57 years) | --- | [7][8] |

| Elimination Half-Life (t½) | 84.2 ± 17 min | Elderly Patients (76-87 years) | Significantly prolonged compared to younger adults. | [7][8] |

| Plasma Clearance | 12.1 ± 4 mL·kg⁻¹·min⁻¹ | Younger Adults (27-57 years) | --- | [7][8] |

| Plasma Clearance | 5.9 ± 2 mL·kg⁻¹·min⁻¹ | Elderly Patients (76-87 years) | Significantly decreased compared to younger adults. | [7][8] |

Table 2: Pharmacokinetic Parameters of Edrophonium in Animals

| Parameter | Species | Value | Notes | Source |

| Volume of Distribution (Vdss) | Rat | 0.3 - 0.7 L/kg | Similar to other cholinesterase inhibitors. | [9] |

Pharmacodynamics

The pharmacodynamic effects of edrophonium are a direct consequence of its inhibition of acetylcholinesterase, leading to enhanced neuromuscular transmission. These effects are dose-dependent and are influenced by the degree of pre-existing neuromuscular blockade.

Quantitative Pharmacodynamic Data

The tables below present quantitative data on the pharmacodynamic effects of edrophonium in reversing neuromuscular blockade.

Table 3: Reversal of Neuromuscular Blockade with Edrophonium in Humans

| Parameter | Value | Neuromuscular Blocker | Notes | Source |

| Time to Peak Antagonism | 0.8 - 2.0 min | d-Tubocurarine | Significantly faster than neostigmine (7-11 min) and pyridostigmine (12-16 min). | [2] |

| ED₅₀ | 0.125 mg/kg | d-Tubocurarine | --- | [2] |

| Duration of Antagonism | 66 min | d-Tubocurarine | At equiantagonistic doses, not significantly different from neostigmine (76 min). | [2] |

| Time to Plateau of Twitch Tension | 2.9 ± 0.21 min | d-Tubocurarine | --- | [10] |

| Time to T₄/T₁ Ratio > 0.5 | < 2 minutes | Atracurium (0.3 mg/kg) | When administered > 30 minutes after the relaxant. | [6] |

| Recovery of TOF ratio to 0.75 | Achieved at 100% T₁ recovery | Atracurium | With a priming dose of 0.2 mg/kg followed by 0.8 mg/kg. | [1] |

| Increase in Single Twitch Tension | 76% of control | Malathion Intoxication | 10 mg IV edrophonium during recovery phase. | [4] |

Table 4: Effects of Edrophonium on Twitch Tension and Train-of-Four (TOF) Ratio

| Parameter | Observation | Neuromuscular Blocker | Species | Source |

| Twitch Tension | Monophasic potentiation at low doses (1.0 µmol/kg) | --- | Rat | [3] |

| Twitch Tension | Biphasic potentiation at higher doses (4.0 or 10.0 µmol/kg) | --- | Rat | [3] |

| Train-of-Four (TOF) Ratio | Greater recovery with edrophonium compared to neostigmine and pyridostigmine at the same level of first twitch tension recovery. | Pancuronium | Human | [11] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of edrophonium is the reversible inhibition of acetylcholinesterase at the neuromuscular junction. The following diagram illustrates this signaling pathway.

Caption: Mechanism of action of edrophonium at the neuromuscular junction.

Experimental Protocols

The following sections detail generalized methodologies for key in vivo experiments cited in the literature for assessing the pharmacokinetics and pharmacodynamics of edrophonium.

Pharmacokinetic Analysis in Surgical Patients

-

Objective: To determine the pharmacokinetic profile of edrophonium in patients undergoing surgery.

-

Subjects: Consenting adult patients classified as ASA physical status I or II.

-

Anesthesia: Anesthesia is induced and maintained with a stable concentration of an inhalation agent (e.g., halothane) and nitrous oxide in oxygen.

-

Drug Administration: Following a stabilizing period, a single intravenous bolus of edrophonium (e.g., 0.5 or 1.0 mg/kg) is administered.

-

Blood Sampling: Arterial or venous blood samples are collected at predetermined time points (e.g., 1, 2, 5, 10, 15, 30, 60, 90, 120, 180, and 240 minutes) post-injection.

-

Sample Analysis: Plasma concentrations of edrophonium are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: Pharmacokinetic parameters, including elimination half-life, plasma clearance, and volume of distribution, are calculated using appropriate compartmental modeling software.[6]

Pharmacodynamic Assessment of Neuromuscular Blockade Reversal

-

Objective: To quantify the efficacy of edrophonium in antagonizing neuromuscular blockade.

-

Animal Model: Anesthetized animals (e.g., rats, dogs, or cats) or human patients.

-

Neuromuscular Blockade Induction: A non-depolarizing neuromuscular blocking agent (e.g., d-tubocurarine, atracurium, pancuronium, or vecuronium) is administered intravenously to achieve a stable, profound level of neuromuscular blockade (e.g., 90-95% depression of single twitch tension).

-

Neuromuscular Monitoring: The ulnar nerve is stimulated supramaximally at the wrist using a peripheral nerve stimulator, and the evoked mechanical or electromyographic response of the adductor pollicis muscle is recorded. Train-of-four (TOF) stimulation is commonly employed.

-

Edrophonium Administration: Once a stable baseline of neuromuscular blockade is established, edrophonium is administered intravenously at various doses.

-

Data Collection: The recovery of twitch tension and the TOF ratio are continuously monitored and recorded until they return to baseline or a predetermined endpoint (e.g., TOF ratio > 0.9).

-

Parameters Measured: Onset of action, time to peak effect, duration of action, and the dose-response relationship for the reversal of neuromuscular blockade.[2][10][11]

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for studying edrophonium's effects and a logical relationship in its clinical application.

Caption: A typical experimental workflow for in vivo pharmacodynamic studies of edrophonium.

Caption: Logical flow for the diagnostic use of edrophonium in myasthenia gravis.

Conclusion

Edrophonium is a valuable pharmacological tool with a well-defined, albeit short-lived, in vivo profile. Its rapid onset of action makes it particularly useful for diagnostic purposes and for the prompt reversal of neuromuscular blockade. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and clinicians working with this compound. Understanding its pharmacokinetic variability, especially in different patient populations such as the elderly, is crucial for its safe and effective use. Further research may focus on refining its clinical applications and exploring its interactions with newer neuromuscular blocking agents.

References

- 1. Train-of-four ratio after antagonism of atracurium with edrophonium: influence of different priming doses of edrophonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Edrophonium: duration of action and atropine requirement in humans during halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of edrophonium on erythrocyte acetylcholinesterase and neuromuscular function in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An evaluation of neuromuscular reversal with edrophonium in a patient with malathion intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Atracurium recovery: prediction of safe reversal times with edrophonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ukessays.com [ukessays.com]

- 8. Pharmacokinetics and pharmacodynamics of edrophonium in elderly surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative pharmacokinetics of four cholinesterase inhibitors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of edrophonium and neostigmine when antagonizing d-tubocurarine neuromuscular blockade in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Twitch depression and train-of-four ratio after antagonism of pancuronium with edrophonium, neostigmine, or pyridostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

Edrophonium: A Technical Guide to its Role as a Reversible Acetylcholinesterase Inhibitor in Neuromuscular Junction Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of edrophonium as a reversible acetylcholinesterase (AChE) inhibitor in the study of the neuromuscular junction (NMJ). Edrophonium's rapid onset and short duration of action make it an invaluable tool for diagnosing and understanding disorders of neuromuscular transmission, most notably myasthenia gravis. This document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visual representations of the underlying biological and experimental processes.

Mechanism of Action

Edrophonium is a quaternary ammonium compound that functions as a readily reversible, competitive inhibitor of the enzyme acetylcholinesterase.[1] At the neuromuscular junction, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, a process that terminates the signal for muscle contraction. By inhibiting AChE, edrophonium leads to an accumulation of ACh in the synaptic cleft.[2][3] This increased concentration of ACh enhances the stimulation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane, thereby facilitating neuromuscular transmission and increasing muscle strength.[4]

Unlike other acetylcholinesterase inhibitors such as pyridostigmine and neostigmine that bind to the active site of the enzyme, edrophonium is understood to bind to an allosteric site, specifically the serine-103 residue.[5] This non-covalent interaction is transient, accounting for edrophonium's short duration of action, typically lasting between 10 to 30 minutes.[5]

Quantitative Data on Edrophonium's Inhibitory Potency

The inhibitory potency of edrophonium on acetylcholinesterase and its effects on nicotinic acetylcholine receptors have been quantified in various studies. The following tables summarize key quantitative data, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

| Enzyme/Receptor Target | Source | IC50 | Ki | Experimental Conditions |

| Acetylcholinesterase (AChE) | Human Red Blood Cells | 0.2 µM | 0.2 µM | In vitro enzyme activity assay. |

| Acetylcholinesterase (AChE) | Purified Calf Forebrain | 0.05 µM | 0.2 µM | In vitro enzyme activity assay. |

| Acetylcholinesterase (AChE) | Octopus Brain | 0.5 µM | 0.4 µM | In vitro enzyme activity assay. |

| Nicotinic Acetylcholine Receptor (nAChR) | α2βγδ subtype in Xenopus oocytes | 82.1 ± 5.0 µM | - | Whole-cell voltage clamp at -60 mV. |

| Nicotinic Acetylcholine Receptor (nAChR) | α2βγδ subtype in Xenopus oocytes | 50.8 ± 2.7 µM | - | Whole-cell voltage clamp at -90 mV. |

| Nicotinic Acetylcholine Receptor (nAChR) | α2βγδ subtype in Xenopus oocytes | 41.1 ± 1.3 µM | - | Whole-cell voltage clamp at -120 mV. |

Signaling and Experimental Workflow Diagrams

To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

Detailed Experimental Protocols

Acetylcholinesterase Activity Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining acetylcholinesterase activity and its inhibition.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Purified acetylcholinesterase or tissue homogenate containing AChE

-

Edrophonium chloride solutions of varying concentrations

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (0.1 M, pH 8.0)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

Prepare a 75 mM stock solution of ATCI in deionized water.

-

Prepare a working solution of AChE in phosphate buffer. The final concentration will need to be optimized to yield a linear reaction rate for at least 10 minutes.

-

Prepare serial dilutions of edrophonium in phosphate buffer to achieve the desired final concentrations in the assay wells.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL phosphate buffer + 20 µL DTNB solution + 20 µL ATCI solution.

-

Control (100% activity): 130 µL phosphate buffer + 20 µL AChE solution + 20 µL DTNB solution + 10 µL phosphate buffer (instead of inhibitor).

-

Test (Inhibitor): 120 µL phosphate buffer + 20 µL AChE solution + 20 µL DTNB solution + 10 µL edrophonium solution.

-

-

Pre-incubation:

-

Add the buffer, AChE solution, DTNB, and edrophonium/buffer to the respective wells.

-

Mix gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the ATCI solution to all wells except the blank.

-

Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 60 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each edrophonium concentration: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

Plot the % inhibition against the logarithm of the edrophonium concentration to determine the IC50 value.

-

Electrophysiological Recording of End-Plate Potentials (EPPs)

This protocol outlines the basic steps for recording EPPs from an ex vivo nerve-muscle preparation to assess the effects of edrophonium on neuromuscular transmission.

Materials:

-

Dissecting microscope and tools

-

Nerve-muscle preparation (e.g., mouse phrenic nerve-diaphragm or rat extensor digitorum longus)

-

Ringer's solution (or appropriate physiological saline)

-

Micromanipulators

-

Glass microelectrodes (for intracellular recording)

-

Microelectrode puller

-

Amplifier and data acquisition system

-

Suction electrode for nerve stimulation

-

Edrophonium chloride solution

Procedure:

-

Preparation of the Nerve-Muscle Specimen:

-

Dissect the desired nerve-muscle preparation and mount it in a recording chamber continuously perfused with oxygenated Ringer's solution.

-

Maintain the temperature of the bath at a physiological level (e.g., 32-37°C).

-

-

Electrode Placement:

-

Place the suction electrode on the motor nerve for stimulation.

-

Using a micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the end-plate region. A stable resting membrane potential of approximately -70 to -80 mV should be achieved.

-

-

Baseline Recording:

-

Stimulate the motor nerve with single supramaximal pulses and record the resulting EPPs.

-

To prevent muscle contraction from dislodging the microelectrode, the preparation can be treated with a low concentration of a neuromuscular blocking agent (e.g., curare) to reduce the EPP amplitude below the threshold for action potential generation.

-

Record a stable baseline of EPP amplitudes for several minutes.

-

-

Application of Edrophonium:

-

Introduce edrophonium into the perfusing Ringer's solution at the desired concentration.

-

Allow sufficient time for the drug to equilibrate in the bath.

-

-

Post-Drug Recording:

-

Continue to stimulate the nerve and record EPPs in the presence of edrophonium.

-

Observe and record any changes in the amplitude and duration of the EPPs. An increase in both is expected due to the accumulation of acetylcholine in the synaptic cleft.

-

-

Data Analysis:

-

Measure the average EPP amplitude and decay time constant before and after the application of edrophonium.

-

Perform statistical analysis to determine the significance of any observed changes.

-

Conclusion

Edrophonium remains a cornerstone in the study of the neuromuscular junction due to its well-characterized, reversible inhibition of acetylcholinesterase. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricacies of neuromuscular transmission and to screen for novel therapeutic agents targeting this critical synapse. The visualization of the signaling pathways and experimental workflows further aids in the conceptual understanding and practical execution of these studies.

References

Molecular Interactions of Edrophonium with the Acetylcholinesterase Allosteric Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edrophonium, a quaternary ammonium compound, is a well-characterized, rapid-onset, and short-acting reversible inhibitor of acetylcholinesterase (AChE).[1][2] Its primary clinical application has been in the diagnosis of myasthenia gravis.[2] While traditionally considered a competitive inhibitor that binds to the active site of AChE, extensive research has revealed a more complex interaction involving the enzyme's peripheral anionic site (PAS). The PAS is an allosteric site located at the rim of the active site gorge, which can modulate the catalytic activity of the enzyme.[3][4] This technical guide provides an in-depth exploration of the molecular interactions between edrophonium and the allosteric PAS of AChE, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Edrophonium's Interaction with the AChE Allosteric Site

The active site of AChE is situated at the bottom of a deep and narrow gorge lined with aromatic residues.[5] Edrophonium's inhibitory action is attributed to its binding within this gorge, but key interactions occur at the peripheral anionic site (PAS), which influences ligand binding and catalysis.[3][4][6] The PAS is comprised of several aromatic amino acid residues, including Tyr72, Tyr124, Trp286, and Tyr341, along with the anionic residue Asp74.[3]

Structural studies of the Torpedo californica AChE complexed with edrophonium have provided atomic-level insights into this interaction.[5][7][8] These studies reveal that the quaternary ammonium group of edrophonium makes close contact with the indole ring of Trp84, a key residue of the PAS.[5][8] Further interactions with residues such as Y337 have also been identified, which interfere with substrate access to the acylation site.[6] This binding at the PAS can sterically hinder the entry of the substrate, acetylcholine, into the active site and may also induce conformational changes that allosterically modulate the catalytic efficiency of the enzyme.[4]

Quantitative Data: Inhibition Constants

The inhibitory potency of edrophonium on AChE has been quantified through various kinetic studies. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters for evaluating its efficacy.

| Enzyme | Inhibitor | Kᵢ (μM) | IC₅₀ (μM) | Species/Source | Reference |

| Acetylcholinesterase (AChE) | Edrophonium | 1.01 ± 0.10 | - | Human (recombinant) | [6] |

| Butyrylcholinesterase (BuChE) | Edrophonium | 198 ± 1 | - | Human (recombinant) | [6] |

| Acetylcholinesterase (AChE) | Edrophonium | - | 0.2 | Human (red blood cells) | [9] |

| Acetylcholinesterase (AChE) | Edrophonium | - | 0.05 | Calf (forebrain) | [9] |

| Acetylcholinesterase (AChE) | Edrophonium | - | 0.5 | Octopus (brain) | [9] |

| Acetylcholinesterase (AChE) | Edrophonium | - | 0.08 ± 0.006 | Loxostege sticticalis | [10] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[11]

Principle: The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.[11][12]

Materials:

-

Acetylcholinesterase (AChE) solution

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCh) solution

-

Edrophonium chloride solutions of varying concentrations

-

96-well microplate

-

Spectrophotometric microplate reader

Procedure:

-

Prepare serial dilutions of edrophonium in phosphate buffer.

-

In a 96-well plate, add 50 µL of each edrophonium dilution to the respective wells. Include a control well with buffer only.

-

Add 50 µL of the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

To initiate the reaction, add 50 µL of a pre-mixed solution containing DTNB and ATCh to each well.

-

Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.[12]

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition for each edrophonium concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

X-ray Crystallography of AChE-Edrophonium Complex

This structural biology technique provides high-resolution data on the binding mode of edrophonium within the AChE active site gorge.

Principle: X-ray diffraction patterns from a crystallized protein-ligand complex are used to determine the three-dimensional atomic structure.

Procedure Outline:

-

Protein Expression and Purification: Recombinant AChE is expressed in a suitable system (e.g., human embryonic kidney cells) and purified to homogeneity using affinity chromatography.

-

Crystallization: The purified AChE is crystallized, often using the hanging drop vapor diffusion method.

-

Soaking: The AChE crystals are soaked in a solution containing edrophonium to allow the inhibitor to diffuse into the crystal and bind to the enzyme.[7]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data are collected.[7]

-

Structure Determination and Refinement: The diffraction data are processed to generate an electron density map, from which the atomic coordinates of the protein and the bound ligand are determined and refined.[7]

Visualizations

Signaling Pathway of Acetylcholine and its Modulation

Caption: Cholinergic signaling at the neuromuscular junction and the inhibitory effect of edrophonium on AChE.

Experimental Workflow for Characterizing AChE Inhibitors

Caption: A generalized workflow for the identification and characterization of acetylcholinesterase inhibitors.

Conclusion

Edrophonium's interaction with acetylcholinesterase is a nuanced process involving key residues at the peripheral anionic site, which acts as an allosteric modulator of the enzyme's function. The quantitative data from kinetic studies and the detailed structural information from X-ray crystallography provide a solid foundation for understanding these molecular interactions. The experimental protocols outlined herein serve as a guide for researchers aiming to investigate and characterize AChE inhibitors. A thorough comprehension of the allosteric modulation of AChE by compounds like edrophonium is crucial for the rational design of novel therapeutics for cholinergic system disorders.

References

- 1. Edrophonium - Wikipedia [en.wikipedia.org]

- 2. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-dimensional structure of acetylcholinesterase and of its complexes with anticholinesterase drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing the Peripheral Site of Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Beyond Myasthenia Gravis: A Technical Guide to the Basic Research Applications of Edrophonium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edrophonium, a short-acting and reversible acetylcholinesterase (AChE) inhibitor, is most widely recognized for its diagnostic use in myasthenia gravis via the Tensilon test.[1][2] However, its utility extends far beyond this clinical application, serving as a valuable pharmacological tool in a variety of basic research settings. By preventing the breakdown of the neurotransmitter acetylcholine, edrophonium effectively amplifies cholinergic signaling at both nicotinic and muscarinic receptors.[3][4] This targeted mechanism of action allows researchers to probe the function of the cholinergic system in diverse physiological processes. This in-depth technical guide explores the core basic research applications of edrophonium outside of myasthenia gravis, providing detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Core Research Applications

Autonomic Nervous System Modulation

Edrophonium's ability to enhance cholinergic transmission makes it a powerful agent for investigating the autonomic nervous system's control of cardiovascular and other visceral functions.

In cardiovascular research, edrophonium is employed to study its effects on heart rate, blood pressure, and autonomic drive.[5] Studies have shown that edrophonium can have a biphasic effect on cardiovascular autonomic drive in humans, with lower doses enhancing and higher doses reducing it.[5]

Quantitative Data Summary: Cardiovascular Effects of Edrophonium

| Parameter | Dose Range (mg/kg) | Observed Effect | Species | Reference |

| Heart Rate | 0.01 - 1.0 | Dose-dependent decrease | Human | [5] |

| High-Frequency Power of R-R Intervals (Parasympathetic Drive) | 0.2 - 0.4 | Increased | Human | [5] |

| High-Frequency Power of R-R Intervals (Parasympathetic Drive) | 1.0 | Decreased | Human | [5] |

| High-Frequency Power of Systolic Blood Pressure (Sympathetic Drive) | up to 1.0 | Dose-dependent decrease | Human | [5] |

| Low-Frequency Power of Systolic Blood Pressure (Sympathetic Drive) | up to 1.0 | Dose-dependent decrease | Human | [5] |

Experimental Protocol: Assessing Cardiovascular Autonomic Response to Edrophonium in Humans

This protocol is based on a study investigating the effects of edrophonium on heart rate and blood pressure variability.[5]

-

Subject Preparation: Anesthetized and mechanically respired patients are used. ECG, radial arterial pressure, and respiratory rate are continuously monitored.

-

Data Acquisition: Time series for R-R intervals, systolic blood pressure (SBP), and diastolic blood pressure (DBP) are sampled at 250 Hz.

-

Drug Administration: Following surgery, a bolus of edrophonium is administered intravenously at varying doses (e.g., 0.01-1.0 mg/kg). A control group receives saline.

-

Data Analysis: Spectral analysis is performed on the collected time series data to determine the high-frequency power (HFP) and low-frequency power (LFP) of the R-R intervals and SBP. Changes from baseline are calculated.

Signaling Pathway: Edrophonium's Effect on Cardiac Cholinergic Neurotransmission

Caption: Edrophonium inhibits AChE, increasing ACh in the synapse and enhancing M2 receptor stimulation.

Reversal of Neuromuscular Blockade

In anesthesiology research, edrophonium is a standard agent for studying the reversal of neuromuscular blockade induced by non-depolarizing muscle relaxants.[6][7] Its rapid onset and short duration of action make it particularly useful for this purpose.[7]

Quantitative Data Summary: Edrophonium for Reversal of Neuromuscular Blockade

| Neuromuscular Blocker | Edrophonium Dose (mg/kg) | Neostigmine Dose (mg/kg) | Reversal Time (min) to TOF ratio of 0.7 | Species | Reference |

| Vecuronium (at 10% twitch height recovery) | 0.75 | - | 18.7 | Human | [8] |

| Vecuronium (at 10% twitch height recovery) | 1.5 | - | 10.3 | Human | [8] |

| Vecuronium (at 10% twitch height recovery) | - | 0.04 | 9.8 | Human | [8] |

| Mivacurium (deep block) | 0.125 | - | 9.2 ± 2.6 | Human | [9] |

| Mivacurium (deep block) | Placebo | - | 13.5 ± 2.6 | Human | [9] |

Experimental Protocol: Evaluating the Efficacy of Edrophonium in Reversing Neuromuscular Blockade

This protocol is adapted from studies assessing the reversal of vecuronium- and mivacurium-induced blockade.[8][9]

-

Animal/Human Subject Preparation: Anesthetized subjects are monitored for neuromuscular function using train-of-four (TOF) stimulation of a peripheral nerve (e.g., ulnar nerve).

-

Induction of Blockade: A continuous infusion of a non-depolarizing neuromuscular blocking agent (e.g., vecuronium, mivacurium) is administered to maintain a stable level of blockade (e.g., 10% of control first twitch height).

-

Reversal Administration: At the desired level of recovery, edrophonium is administered intravenously at various doses. A control group may receive a placebo.

-

Data Collection and Analysis: The time to recovery of the TOF ratio to a clinically acceptable level (e.g., 0.7 or 0.9) is measured and compared between different dose groups.

Experimental Workflow: Neuromuscular Blockade Reversal Study

Caption: A typical workflow for a randomized controlled trial studying edrophonium for neuromuscular blockade reversal.

Gastrointestinal Motility Studies

Edrophonium serves as a cholinergic stimulant to investigate the parasympathetic regulation of gastrointestinal motility.[10][11] It has been shown to increase peristalsis in the small bowel and stimulate contractile activity in the colon.[10][11]

Quantitative Data Summary: Effects of Edrophonium on Gastrointestinal Motility

| Organ | Edrophonium Dose | Observation | Species | Reference |

| Small Bowel | 0.1 mg/kg (IV) | Generalized increase in peristalsis | Piglet | [10] |

| Colon | 10 mg (IV) | Significant stimulation of proximal and distal contractile activity | Human | [11] |

Experimental Protocol: Assessing Colonic Contractile Activity with Edrophonium

This protocol is based on a human study using manometry.[11]

-

Subject Preparation: Healthy volunteers undergo colonoscopy for the placement of a multi-lumen manometric probe.

-

Baseline Recording: Colonic contractile activity is recorded for a 30-minute pre-drug administration period.

-

Drug Administration: Edrophonium chloride (10 mg) is administered intravenously.

-

Post-Drug Recording: Recordings are continued for 30 minutes post-drug administration.

-

Data Analysis: The manometric recordings are analyzed to quantify changes in contractile activity in different segments of the colon.

Ophthalmological Research

In ophthalmology, edrophonium has been used to study its effects on ocular alignment and intraocular pressure, primarily in the context of diagnosing neuromuscular disorders affecting the eye but also in non-myasthenic conditions.[12][13]

Quantitative Data Summary: Ocular Effects of Edrophonium in Non-Myasthenic Subjects

| Parameter | Edrophonium Dose | Observation | Subject Group | Reference |

| Near Exophoria | up to 10 mg (IV) | Small increase (mean, 2 prism diopters) | Normal | [12] |

| Vertical Deviation (Distance) | up to 10 mg (IV) | Change in 46% of subjects (mean, 1.7 prism diopters) | Non-myasthenic strabismus | [12] |

Toxicology and Pharmacology Research

Edrophonium is a valuable tool in toxicology and pharmacology for studying the mechanisms of acetylcholinesterase inhibition and for investigating potential antidotes to toxins that affect the neuromuscular junction.[4][14] For instance, it has been explored in the management of tetrodotoxin poisoning.[14]

Logical Relationship: Edrophonium in Tetrodotoxin Poisoning Research

Caption: The theoretical basis for investigating edrophonium as a treatment for tetrodotoxin-induced paralysis.

Conclusion

Edrophonium's utility in basic research is extensive and multifaceted. Its well-defined mechanism of action as a short-acting acetylcholinesterase inhibitor makes it an indispensable tool for researchers across various disciplines, including autonomic neuroscience, anesthesiology, gastroenterology, and ophthalmology. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for scientists and drug development professionals seeking to leverage the unique properties of edrophonium to advance our understanding of cholinergic signaling in health and disease. As research continues, the full scope of edrophonium's applications will undoubtedly expand, solidifying its role as a cornerstone of cholinergic research.

References

- 1. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The edrophonium test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Edrophonium Chloride used for? [synapse.patsnap.com]

- 4. Edrophonium - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Drugs for reversal of neuromuscular blockade (Chapter 39) - Anesthetic Pharmacology [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Edrophonium and neostigmine for reversal of the neuromuscular blocking effect of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cds.ismrm.org [cds.ismrm.org]

- 11. Edrophonium chloride for testing colonic contractile activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of edrophonium chloride on muscle balance in normal subjects and those with nonmyasthenic strabismus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Contraction of the oculorotary muscles and intraocular pressure. A tonographic and electromyographic study of the effect of edrophonium chloride (tensilon) and succinylcholine (anectine) on the intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Fleeting Effect: A Technical Examination of Edrophonium's Short Duration of Action in Diagnostic Procedures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetics and pharmacodynamics of edrophonium, with a specific focus on the molecular and physiological underpinnings of its characteristically short duration of action. This attribute has historically rendered it a valuable tool in the diagnostic armamentarium, most notably for the Tensilon test in myasthenia gravis. This document will delve into the quantitative data supporting its transient effects, provide detailed experimental protocols for its diagnostic application, and visualize the complex biological interactions at play.

Introduction: The Significance of Brevity in Diagnosis

Edrophonium chloride is a quaternary ammonium compound that acts as a reversible acetylcholinesterase (AChE) inhibitor.[1] Its primary clinical application has been in the diagnosis of myasthenia gravis, an autoimmune disorder characterized by antibodies targeting acetylcholine receptors (AChRs) at the neuromuscular junction.[1] The diagnostic utility of edrophonium is intrinsically linked to its rapid onset and, crucially, its short duration of action. This allows for a transient and observable improvement in muscle strength in myasthenic patients upon administration, followed by a swift return to baseline, minimizing the risk of prolonged cholinergic side effects.[2] This guide will provide a comprehensive analysis of the factors contributing to this fleeting, yet diagnostically powerful, effect.

Pharmacokinetics of Edrophonium: A Quantitative Overview

The short duration of action of edrophonium is a direct consequence of its pharmacokinetic profile, characterized by rapid distribution and elimination. The following tables summarize key quantitative data for edrophonium and provide a comparative perspective with other commonly used acetylcholinesterase inhibitors.

Table 1: Pharmacokinetic Parameters of Edrophonium in Humans

| Parameter | Value | Reference |

| Onset of Action (IV) | 30 - 60 seconds | [2] |

| Duration of Action | 10 - 30 minutes | [1] |

| Elimination Half-Life | Younger Adults: 56.6 ± 16 minElderly Adults: 84.2 ± 17 min | [3] |

| Plasma Clearance | Younger Adults: 12.1 ± 4 mL/kg/minElderly Adults: 5.9 ± 2 mL/kg/min | [3] |

| Volume of Distribution (Vd) | 0.3 - 0.7 L/kg | [4] |

Table 2: Comparative Pharmacokinetics of Acetylcholinesterase Inhibitors

| Drug | Onset of Action (IV) | Duration of Action | Elimination Half-Life | Reference |

| Edrophonium | 30 - 60 seconds | 10 - 30 minutes | 57 - 110 minutes | [1][3][5] |

| Neostigmine | 7 - 11 minutes | 2 - 4 hours | 77 ± 47 minutes | [5] |

| Pyridostigmine | 2 - 5 minutes | 3 - 6 hours | ~90 minutes | [6] |

Mechanism of Action: A Transient Inhibition

Edrophonium's mechanism of action at the neuromuscular junction is central to understanding its effects. It reversibly binds to the anionic site of the acetylcholinesterase enzyme, preventing the breakdown of acetylcholine (ACh) in the synaptic cleft.[6] This leads to an increased concentration and prolonged availability of ACh to bind with postsynaptic nicotinic acetylcholine receptors (nAChRs), thereby enhancing neuromuscular transmission and transiently improving muscle strength in conditions like myasthenia gravis.[1]

The following diagram illustrates the signaling pathway at the neuromuscular junction and the site of action for edrophonium.

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of edrophonium.

Experimental Protocols: The Tensilon Test

The Tensilon test, utilizing edrophonium, is a classic diagnostic procedure for myasthenia gravis, although its use has declined in favor of more specific antibody testing.[7] The following protocol outlines the key steps involved in its administration.

Objective: To assess for a transient improvement in muscle strength following the intravenous administration of edrophonium.

Materials:

-

Edrophonium chloride (10 mg/mL)

-

Atropine sulfate (0.4-0.6 mg) for management of potential cholinergic side effects

-

Normal saline for placebo administration (in blinded protocols)

-

Intravenous access supplies

-

Resuscitation equipment

Procedure:

-

Baseline Assessment: A thorough neurological examination is performed to establish a baseline of muscle strength.[7] Objective and quantifiable measures are preferred, such as the degree of ptosis, oculomotor function, or timed tasks (e.g., holding arms outstretched).

-

Test Dose Administration: An initial intravenous test dose of 2 mg of edrophonium is administered.[7]

-

Observation for Adverse Reactions: The patient is closely monitored for 30-45 seconds for any adverse cholinergic effects, such as bradycardia, bronchospasm, or gastrointestinal distress.[2]

-

Full Dose Administration: If the test dose is tolerated, the remaining 8 mg of edrophonium is administered intravenously.[7]

-

Re-assessment of Muscle Strength: Muscle strength is re-evaluated immediately and for up to 5-10 minutes following the full dose.[2] A positive test is indicated by a definite, albeit temporary, improvement in the previously noted muscle weakness.

-

Monitoring: The patient continues to be monitored for any delayed adverse reactions. Atropine should be readily available to counteract severe muscarinic side effects.[8]

The workflow of the Tensilon test can be visualized as follows:

Caption: The experimental workflow for the diagnostic Tensilon test.

Conclusion: A Legacy of Rapid Reversibility

The short duration of action of edrophonium is a defining characteristic that has historically established its role in the diagnosis of myasthenia gravis. This transient effect is a direct result of its pharmacokinetic profile, which dictates its rapid onset and clearance from the body. While newer diagnostic modalities have emerged, the study of edrophonium provides valuable insights into the principles of pharmacokinetics and pharmacodynamics, particularly the therapeutic and diagnostic implications of a drug's temporal profile. For drug development professionals, the case of edrophonium serves as a compelling example of how tailoring a molecule's duration of action can be critical to its clinical utility, especially in the realm of diagnostics where a brief and reversible effect is often paramount.

References

- 1. Edrophonium - Wikipedia [en.wikipedia.org]

- 2. myasthenia-gravis.com [myasthenia-gravis.com]

- 3. Pharmacokinetics and pharmacodynamics of edrophonium in elderly surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetics of four cholinesterase inhibitors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of edrophonium and neostigmine when antagonizing d-tubocurarine neuromuscular blockade in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indirect Acting: Physostigmine, Neostigmine, Pyridostigmine, Edrophonium chloride | Pharmaguideline [pharmaguideline.com]

- 7. Tensilon test - Wikipedia [en.wikipedia.org]

- 8. HIE Multimedia - Tensilon test [sbrmc.adam.com]

An In-depth Technical Guide to Edrophonium's Effects on Muscarinic and Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edrophonium, a quaternary ammonium compound, is a short-acting, reversible acetylcholinesterase (AChE) inhibitor.[1][2] Its primary mechanism of action is the inhibition of AChE, the enzyme responsible for the breakdown of acetylcholine (ACh), leading to an accumulation of ACh at cholinergic synapses.[3][4] This elevation of ACh levels results in the potentiation of cholinergic transmission at both muscarinic and nicotinic receptors.[4] Beyond its indirect cholinomimetic effects, edrophonium also exhibits direct interactions with cholinergic receptors, functioning as a competitive antagonist at specific muscarinic receptor subtypes and as a direct modulator of nicotinic receptor channels.[5][6] This guide provides a comprehensive technical overview of the multifaceted effects of edrophonium on both muscarinic and nicotinic receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action: Acetylcholinesterase Inhibition

Edrophonium's principal pharmacological effect is the reversible inhibition of acetylcholinesterase.[1] By binding to the enzyme, it prevents the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft and neuromuscular junction.[3] This enhanced availability of acetylcholine leads to increased activation of both muscarinic and nicotinic receptors, resulting in a broad range of physiological responses.

Interaction with Muscarinic Receptors

Edrophonium's effect on muscarinic receptors is complex, involving both indirect agonism through AChE inhibition and direct receptor antagonism. Overstimulation of muscarinic receptors due to excessive acetylcholine can lead to a cholinergic crisis, characterized by symptoms such as diarrhea, increased urination, miosis, bronchospasm, bradycardia, emesis, and lacrimation.[4]

Direct Antagonistic Effects

Studies have revealed that edrophonium acts as a competitive antagonist at M2 and M3 muscarinic receptor subtypes.[5] This antagonistic action can counteract the effects of muscarinic agonists.

Quantitative Data: Muscarinic Receptor Interactions

The following tables summarize the available quantitative data on edrophonium's interaction with muscarinic receptors.

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| M2 (cardiac) | Apparent Dissociation Constant (Ki) | 21 µM | Guinea Pig Atria | [5] |

| M3 (tracheal) | Apparent Dissociation Constant (Ki) | 34 µM | Guinea Pig Submandibular Gland | [5] |

| Muscarinic (cardiac) | pA2 | 4.61 | Guinea Pig Atria | [5] |

| Muscarinic (tracheal) | pA2 | 4.03 | Guinea Pig Trachea | [5] |

Signaling Pathway at M2 and M3 Muscarinic Receptors

Diagram 1: Edrophonium's Dual Action at Muscarinic Receptors

Caption: Edrophonium's dual mechanism at muscarinic receptors.

Interaction with Nicotinic Receptors

Edrophonium's primary application in the diagnosis of myasthenia gravis stems from its effect on nicotinic receptors at the neuromuscular junction.[1] By increasing acetylcholine levels, it enhances neuromuscular transmission in patients with a reduced number of functional nicotinic receptors.[7] However, edrophonium also has direct effects on nicotinic acetylcholine receptors (nAChRs).

Direct Modulatory Effects

Research has shown that edrophonium can directly inhibit nAChR function through two primary mechanisms: channel block and enhanced desensitization.[6] This inhibition is concentration- and voltage-dependent.

Quantitative Data: Nicotinic Receptor Interactions

The following table summarizes the quantitative data on edrophonium's direct interaction with muscle-type nicotinic receptors.

| Receptor Subtype | Parameter | Value (µM) | Condition | Species/Tissue | Reference |

| nAChR (α2βγδ) | IC50 | 82.1 ± 5.0 | -60 mV | Xenopus laevis oocytes | [6] |

| nAChR (α2βγδ) | IC50 | 50.8 ± 2.7 | -90 mV | Xenopus laevis oocytes | [6] |

| nAChR (α2βγδ) | IC50 | 41.1 ± 1.3 | -120 mV | Xenopus laevis oocytes | [6] |

Signaling Pathway at the Neuromuscular Junction

Diagram 2: Edrophonium's Actions at the Nicotinic Receptor

Caption: Edrophonium's effects at the nicotinic receptor.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from studies investigating the binding of edrophonium to M2 and M3 muscarinic receptors.[5]

Objective: To determine the binding affinity (Ki) of edrophonium for muscarinic receptor subtypes.

Materials:

-

Membrane preparations from tissues expressing the muscarinic receptor subtype of interest (e.g., guinea pig atria for M2, submandibular gland for M3).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS).

-

Unlabeled edrophonium chloride.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubation: Incubate membrane preparations with a fixed concentration of [3H]NMS and varying concentrations of unlabeled edrophonium in the binding buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of edrophonium that inhibits 50% of the specific binding of [3H]NMS (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 3: Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay.

Whole-Cell Voltage Clamp for Nicotinic Receptors

This protocol is based on studies examining the direct effects of edrophonium on nAChR function.[6]

Objective: To measure the inhibitory effect of edrophonium on nAChR currents.

Materials:

-

Xenopus laevis oocytes expressing the nAChR subtype of interest (e.g., α2βγδ).

-

Patch-clamp rig with amplifier and data acquisition system.

-

Glass micropipettes.

-

Intracellular solution (e.g., containing KCl, EGTA, HEPES).

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES).

-

Nicotinic agonist (e.g., dimethylphenyl piperazinium iodide - DMPP).

-

Edrophonium chloride.

Procedure:

-

Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the desired nAChR subunits.

-

Patching: Obtain a whole-cell patch-clamp recording from an oocyte expressing the nAChRs.

-

Current Elicitation: Apply the nicotinic agonist (DMPP) to elicit an inward current at a holding potential (e.g., -60 mV).

-

Edrophonium Application: Co-apply varying concentrations of edrophonium with the agonist.

-

Recording: Record the peak inward current in the presence of different edrophonium concentrations.

-

Data Analysis: Plot the percentage of inhibition of the agonist-induced current against the edrophonium concentration to determine the IC50 value. Repeat at different holding potentials to assess voltage dependency.

Diagram 4: Whole-Cell Voltage Clamp Experimental Setup

Caption: Schematic of a whole-cell voltage clamp experiment.

Conclusion

Edrophonium exerts a complex and multifaceted influence on the cholinergic system. While its primary role as an acetylcholinesterase inhibitor is well-established, its direct interactions with both muscarinic and nicotinic receptors contribute significantly to its overall pharmacological profile. The competitive antagonism at M2 and M3 muscarinic receptors and the direct inhibition of nicotinic receptor function through channel block and enhanced desensitization highlight the dual nature of this compound. Further research is warranted to fully elucidate the binding affinities and functional effects of edrophonium at all muscarinic and nicotinic receptor subtypes, which will provide a more complete understanding of its therapeutic applications and potential side effects. The experimental protocols and data presented in this guide offer a solid foundation for such future investigations.

References

- 1. Edrophonium - Wikipedia [en.wikipedia.org]

- 2. A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. edrophonium chloride [glowm.com]

- 4. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Interaction of edrophonium with muscarinic acetylcholine M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Edrophonium Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edrophonium is a short-acting, reversible acetylcholinesterase inhibitor.[1] Its primary mechanism of action is the inhibition of the acetylcholinesterase enzyme, which leads to an accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses.[1] This enhancement of cholinergic transmission makes edrophonium a valuable tool in both clinical and preclinical research, particularly in studies of neuromuscular function and disorders like myasthenia gravis. In rodent models, edrophonium is utilized for the reversal of neuromuscular blockade and for diagnostic purposes in experimental autoimmune myasthenia gravis (EAMG), an animal model of myasthenia gravis.[2][3]

These application notes provide detailed protocols for the administration of edrophonium in rodent models for two key applications: the reversal of neuromuscular blockade and the diagnostic assessment of myasthenia gravis.

Mechanism of Action

Edrophonium reversibly binds to the anionic site of the acetylcholinesterase (AChE) enzyme. This binding prevents the breakdown of acetylcholine (ACh), a neurotransmitter essential for signal transmission at the neuromuscular junction. The resulting increase in ACh concentration in the synaptic cleft enhances the activation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane, leading to improved muscle contraction.[1]

Signaling Pathway of Acetylcholinesterase Inhibition by Edrophonium

Caption: Mechanism of Edrophonium at the Neuromuscular Junction.

Quantitative Data Summary

The following tables summarize key quantitative data for edrophonium administration in rodent models based on available literature.

| Parameter | Species | Value | Application | Reference |

| Effective Dose (ED50) | Rat (in vitro) | 2.1 µM | Reversal of Neuromuscular Blockade | [4] |

| Effective Concentration | Rat (in vitro) | 10-5 M | Increased MEPP Frequency | [4] |

| Intravenous Dose | Rat | 6.3 mg/kg/day | Glucose Tolerance Test | [5] |

| Intravenous Dose | Rat | 1.0, 4.0, or 10.0 µmol/kg | Neuromuscular Transmission Study | [6] |

| Administration Route | Species | Onset of Action | Duration of Action | Reference |

| Intravenous (IV) | General | 30-60 seconds | 5-10 minutes | [7] |

| Intramuscular (IM) | General | 2-10 minutes | 5-30 minutes | [7] |

Experimental Protocols

Protocol 1: Reversal of Neuromuscular Blockade in Rats

This protocol describes the induction of a non-depolarizing neuromuscular blockade and its subsequent reversal using edrophonium.

Caption: Workflow for Neuromuscular Blockade Reversal Experiment.

Materials:

-

Edrophonium chloride solution (e.g., 1 mg/mL in sterile saline)

-

Non-depolarizing neuromuscular blocking agent (e.g., vecuronium, rocuronium)

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Syringes and needles for administration

-

Rodent ventilator (optional, but recommended)

-

Twitch monitoring system (e.g., force transducer connected to a data acquisition system)

-

Heating pad to maintain body temperature

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the rodent according to an approved institutional protocol.

-

Place the animal on a heating pad to maintain body temperature.

-

If required, intubate and ventilate the animal.

-

Expose the desired nerve-muscle preparation for stimulation and recording (e.g., sciatic nerve-tibialis anterior muscle).

-

-

Baseline Twitch Measurement:

-

Deliver supramaximal electrical stimuli to the nerve (e.g., train-of-four stimulation) and record the baseline muscle twitch tension.

-

-

Induction of Neuromuscular Blockade:

-

Administer a non-depolarizing neuromuscular blocking agent intravenously (e.g., via a tail vein catheter). The dose will depend on the specific agent used.

-

Continuously monitor the twitch response until a stable block of >90% is achieved.

-

-

Edrophonium Administration:

-

Once a stable blockade is established, administer edrophonium intravenously. A starting dose of 0.5-1.0 mg/kg can be used.[8]

-

-

Monitoring and Data Collection:

-

Record the time from edrophonium administration to the recovery of the twitch height to a predetermined endpoint (e.g., Train-of-Four ratio > 0.9).

-

Monitor for any adverse cholinergic effects such as bradycardia or increased secretions. Atropine should be available as an antagonist for severe muscarinic side effects.

-

Protocol 2: Diagnostic Assessment in a Rodent Model of Experimental Autoimmune Myasthenia Gravis (EAMG)

This protocol outlines a procedure analogous to the "Tensilon test" for diagnosing muscle weakness in a rodent model of EAMG.

Caption: Decision workflow for EAMG diagnostic testing with edrophonium.

Materials:

-

Edrophonium chloride solution (e.g., 0.1-1.0 mg/mL in sterile saline)

-

EAMG rodent model (e.g., rats immunized with acetylcholine receptor fragments)[2][3]

-

Apparatus for assessing muscle strength (e.g., grip strength meter)

-

Syringes and needles for administration

Procedure:

-

Baseline Muscle Strength Assessment:

-

Handle the EAMG animal gently to minimize stress.

-

Measure the baseline muscle strength using a quantifiable method. A grip strength meter is a common and reliable tool for this purpose. Record several measurements to obtain a stable baseline.

-

-

Edrophonium Administration:

-

Administer edrophonium via the desired route. For a rapid response, intravenous administration is preferred. However, intramuscular or subcutaneous routes can also be used.

-

A suggested starting dose is 0.1-0.5 mg/kg. The optimal dose may need to be determined empirically for the specific model and severity of weakness.

-

-

Post-Administration Assessment:

-

Observe the animal closely for any changes in clinical signs of weakness (e.g., posture, ambulation).

-

Within 5-10 minutes of administration, repeat the muscle strength assessment using the same method as for the baseline measurement.

-

-

Interpretation of Results:

-

A significant and transient improvement in muscle strength following edrophonium administration is indicative of a positive response, suggesting myasthenic weakness.

-

The absence of a significant improvement may indicate that the weakness is not due to a neuromuscular junction defect responsive to acetylcholinesterase inhibition or that the dose of edrophonium was insufficient.

-

Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. mdpi.com [mdpi.com]

- 4. [The effect of neostigmine and edrophonium on the MEPP frequency] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. To Evaluate the Effect of Edrophonium on Blood Glucose Levels in Euglycemic Albino Rats Through OGTT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of edrophonium on erythrocyte acetylcholinesterase and neuromuscular function in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Edrophonium and Atropine (Professional Patient Advice) - Drugs.com [drugs.com]

Application Notes and Protocols: The Edrophonium Challenge Test for the Investigation of Blepharospasm

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benign Essential Blepharospasm (BEB) is a form of focal dystonia characterized by involuntary, bilateral, and spasmodic contractions of the orbicularis oculi muscles, leading to excessive blinking and potentially functional blindness.[1] The pathophysiology of BEB is not fully understood but is thought to involve an imbalance of neurotransmitters within the basal ganglia, with evidence pointing towards cholinergic hyperactivity and dopaminergic inhibition.[2][3] The cholinergic system's role is supported by the observation that anticholinergic agents can sometimes alleviate symptoms of dystonia.[2]

This has led to the hypothesis that an edrophonium challenge test, traditionally used for the diagnosis of myasthenia gravis, could serve as a provocative test to make the symptoms of blepharospasm more apparent.[4] Edrophonium chloride is a short-acting acetylcholinesterase inhibitor that increases the amount of acetylcholine at the neuromuscular junction.[5] In the context of blepharospasm, this increase in cholinergic activity is expected to exacerbate the involuntary muscle contractions.

These application notes provide a detailed protocol for conducting an edrophonium challenge test in a research or clinical trial setting to investigate the cholinergic mechanisms of blepharospasm and to objectively quantify changes in symptom severity.

Signaling Pathway: Cholinergic Neuromuscular Junction

Caption: Cholinergic signaling at the neuromuscular junction and the inhibitory action of edrophonium on acetylcholinesterase.

Experimental Protocols

Participant Selection and Screening

Inclusion Criteria:

-

Diagnosis of benign essential blepharospasm.

-

Age between 18 and 80 years.

-

Stable symptoms for at least one month prior to the test.

-

Ability to provide informed consent.

Exclusion Criteria:

-

History of cardiac disease, particularly arrhythmias (e.g., bradyarrhythmia).[6]

-

History of bronchial asthma.[7]

-

Known hypersensitivity to anticholinesterase agents.[5]

-

Mechanical obstruction of the intestine or urinary tract.[5]

-

Pregnancy or breastfeeding.

-

Concomitant use of medications that may interfere with cholinergic transmission.

-

Inability to understand or follow the instructions of the study.

Screening Procedures:

-

Detailed medical history and physical examination.

-

12-lead electrocardiogram (ECG) to rule out underlying cardiac abnormalities.

-

Review of current medications.

-

Informed consent process detailing the procedure, potential risks, and benefits.

Materials and Reagents

-

Edrophonium chloride injection, 10 mg/mL.

-

Isotonic sodium chloride (0.9% saline) for injection.

-

Atropine sulfate injection (0.4-0.5 mg/mL) as a reversal agent for cholinergic crisis.[7]

-

Syringes and needles for intravenous administration.

-

Intravenous cannula.

-

Emergency resuscitation equipment.

-

Video recording equipment.

-

Standardized rating scales for blepharospasm assessment (e.g., Jankovic Rating Scale).

Experimental Workflow: Double-Blind, Placebo-Controlled Edrophonium Challenge Test